N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-7-3-2-4-8-12)19-18(26-16)20-17(23)13-9-5-6-10-14(13)21(24)25/h2-10H,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBISFXKTSLKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a thiourea derivative with an α-haloketone to form the thiazole ring.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Nitration: The phenyl group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: Finally, the nitrobenzoyl chloride is reacted with the thiazole derivative in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Reduction of Nitro Group: Formation of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-aminobenzamide.
Reduction of Acetyl Group: Formation of N-(5-hydroxy-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of various pathogenic microorganisms. For instance, a series of thiazole derivatives were tested against Candida species, revealing lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, a standard antifungal treatment . The mechanism of action appears to involve interference with the fungal cell membrane integrity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Reference Drug |
|---|---|---|---|
| Compound A | Candida albicans | 8 | Fluconazole |
| Compound B | Candida glabrata | 16 | Fluconazole |
| Compound C | Candida krusei | 4 | Fluconazole |
Anticancer Properties
The anticancer potential of thiazole derivatives has also been explored. Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways. The structural features of this compound suggest it may interact with specific cellular targets involved in cancer progression. In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of different cancer cell lines .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 (Breast) | 15 | Apoptosis Induction |
| Compound E | HeLa (Cervical) | 10 | Cell Cycle Arrest |
| Compound F | A549 (Lung) | 12 | Inhibition of Metastasis |
Antidiabetic Effects
Recent investigations have also highlighted the antidiabetic potential of thiazole derivatives. These compounds may enhance insulin sensitivity and reduce blood glucose levels by modulating key metabolic pathways . The structural characteristics of this compound are conducive to interactions with enzymes involved in glucose metabolism.
Case Studies
- Study on Antifungal Activity : A comprehensive study evaluated the antifungal efficacy of synthesized thiazole derivatives against multiple Candida strains. The results indicated a promising profile for certain compounds that outperformed conventional antifungal agents .
- Cancer Cell Proliferation Inhibition : Another study focused on the effects of thiazole derivatives on breast cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability through apoptosis and cell cycle arrest mechanisms .
- Metabolic Pathway Modulation : Research exploring the antidiabetic effects revealed that specific thiazole derivatives could activate AMPK pathways, leading to improved glucose uptake and metabolism in skeletal muscle cells .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their substituents are summarized below:
*Calculated based on formula C₁₈H₁₅N₃O₃S; †Estimated from synthesis schemes; ‡Approximated from structures.
Key Observations:
- Thiazole Substituents : The acetyl-phenyl group in the target compound contrasts with trifluoromethyl (antiparasitic ), triazole-methoxybenzothiazol (antimicrobial ), or pyridinyl groups (antimicrobial ). These substitutions modulate steric bulk, polarity, and target affinity.
- Biological Activity : The trifluoromethyl analog exhibits superior antiparasitic activity, while triazole-containing derivatives show moderate antibacterial effects . The target compound’s acetyl group may improve membrane permeability compared to polar substituents (e.g., methoxy ).
Spectral and Crystallographic Data
- IR/NMR: Target Compound: Expected C=O (acetyl: ~1670 cm⁻¹), NO₂ (asymmetric stretch: ~1520 cm⁻¹). Aromatic protons in NMR: δ 7.3–8.5 ppm . Trifluoromethyl Analog: Shows C=O at 1605 cm⁻¹ and NO₂ at 1525 cm⁻¹; NMR signals for CF₃ at δ 4.3–4.5 ppm .
- Crystallography :
Physicochemical Properties
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H16N2O4S
- Molecular Weight : 400.47 g/mol
- IUPAC Name : N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide
This compound features a thiazole ring, which is known for its biological relevance, particularly in the development of pharmaceuticals.
Anticancer Activity
Research indicates that compounds containing thiazole and nitro groups exhibit significant anticancer properties. For instance, studies have shown that nitrobenzamide derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide has demonstrated promising results in preclinical models.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Aliyu et al. (2021) | MCF-7 (breast cancer) | 15.6 | Induction of apoptosis |
| Malygin et al. (2020) | HeLa (cervical cancer) | 12.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The nitro group in the compound is crucial for its antimicrobial activity. Nitro-containing compounds are known to generate reactive intermediates that can bind to DNA, leading to bacterial cell death. N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide has been evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
In neuroprotection studies, this compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. The protective effect was assessed using PC12 cells exposed to sodium nitroprusside (SNP), with results indicating a significant reduction in cell death compared to controls.
The biological activities of N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Interaction : The nitro group facilitates the formation of reactive intermediates that interact with DNA, causing damage to bacterial cells.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide:
- Aliyu et al. (2021) investigated the anticancer effects of various thiazole derivatives and found that those with nitro substitutions had enhanced activity against cancer cell lines.
- Malygin et al. (2020) focused on the synthesis and evaluation of thiazole-based compounds for their anticonvulsant properties, establishing a correlation between structure and biological activity.
- A study on neuroprotective effects highlighted that derivatives with similar structures provided significant protection against oxidative stress in neuronal models, suggesting a potential therapeutic role in neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide, and how is purity ensured?
Synthesis typically involves condensation reactions between 5-acetyl-4-phenyl-1,3-thiazol-2-amine and 2-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under inert conditions. Post-reaction purification is achieved via recrystallization from ethanol or methanol. Purity is validated using TLC (silica gel GF254 plates) and confirmed by melting point analysis and spectroscopic techniques (IR, NMR, UV-Vis). Quantitative determination employs spectrophotometry at λ_max ≈ 315 nm, calibrated against a standard sample .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral features should be observed?
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation. Data collection and refinement rely on the SHELX suite (SHELXS for structure solution, SHELXL for refinement). Hydrogen atoms are added geometrically and refined using a riding model. Key parameters include R-factor (<0.05), Z-score validation, and hydrogen-bonding analysis (e.g., N–H⋯O interactions) .
Q. What preliminary biological activities are associated with this compound?
Thiazole derivatives exhibit antitumor, anticonvulsant, and antimicrobial properties. Initial screening via the NCI Developmental Therapeutic Program involves cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .
Advanced Research Questions
Q. How can crystallographic disorder in the thiazole or nitrobenzamide moieties be resolved during refinement?
Disordered regions (e.g., acetyl or phenyl groups) are modeled using PART instructions in SHELXL, with isotropic displacement parameters (Uiso) constrained for overlapping atoms. Multi-component refinement (e.g., two-part splitting) and Fourier difference maps help resolve electron density ambiguities. Hydrogen-bonding networks (N–H⋯O/N) stabilize molecular packing and reduce thermal motion artifacts .
Q. What computational approaches are used to model electronic properties and SAR?
- Multiwfn : Analyzes electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., nitro group for hydrogen bonding).
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier orbitals (HOMO-LUMO gaps) to predict reactivity.
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., GSK-3β, PFOR enzyme) by simulating interactions with active-site residues .
Q. How can solubility challenges in biological assays be addressed methodologically?
- Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability.
- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) or cyclodextrins.
- Pro-drug Design : Introduce hydrophilic groups (e.g., morpholine, sulfonate) at the thiazole N-position without disrupting pharmacophores .
Q. How are contradictions in bioactivity data across studies resolved?
- Batch Consistency : Re-synthesize compounds under standardized conditions to rule out impurities.
- Assay Variability : Cross-validate results using orthogonal methods (e.g., Western blot for target inhibition alongside cytotoxicity assays).
- Meta-Analysis : Compare IC₅₀ values across cell lines and adjust for differences in assay protocols (e.g., incubation time, serum concentration) .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?
- Substituent Modulation : Replace the acetyl group with trifluoromethyl (electron-withdrawing) or morpholine (solubility-enhancing) groups.
- Bioisosteric Replacement : Substitute the nitrobenzamide with sulfonamide or urea moieties to improve target affinity.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., nitro group) and hydrophobic regions (phenyl ring) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
